1,1-Diethoxyoct-2-yne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxyoct-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXAYRBNHIHDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167670 | |
| Record name | 1,1-Diethoxyoct-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16387-55-6 | |
| Record name | 1,1-Diethoxy-2-octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16387-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diethoxyoct-2-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethoxyoct-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxyoct-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextual Significance of Acetylenic Acetals in Modern Organic Chemistry
Acetylenic acetals represent a class of organic compounds characterized by the presence of both an alkyne and an acetal (B89532) functional group. This dual functionality imparts a rich and versatile reactivity profile, making them valuable precursors in a multitude of organic transformations. The alkyne moiety, with its high degree of unsaturation, readily participates in a wide array of reactions, including hydrogenation, hydrolysis, and cycloadditions. ontosight.ai The acetal group, on the other hand, serves as a protected form of an aldehyde or ketone, which can be unveiled under specific, typically acidic, conditions. ontosight.ai This latent carbonyl functionality allows for a staged introduction of reactivity, a crucial aspect in the multi-step synthesis of complex target molecules.
The strategic importance of acetylenic acetals lies in their ability to act as linchpins in convergent synthetic strategies. They can be elaborated at the alkyne terminus without affecting the protected carbonyl group, and vice versa. This orthogonality allows for the sequential construction of molecular complexity, a cornerstone of modern synthetic planning. Furthermore, the electronic nature of the acetylenic bond can be modulated by the substitution pattern, influencing its reactivity in various transformations, including organometallic coupling reactions and cycloadditions.
Strategic Role of 1,1 Diethoxyoct 2 Yne As a Versatile Synthetic Intermediate
Direct Synthetic Pathways to this compound
Direct methods for the synthesis of this compound involve the construction of the diethyl acetal functionality directly onto an alkyne backbone. These pathways are often characterized by their atom economy and procedural simplicity.
Base-Promoted Reactions of Oct-2-yne with Ethyl Orthoesters or Chloroformates
A primary route to this compound involves the reaction of oct-2-yne with reagents like ethyl orthoformate or ethyl chloroformate, a process that is typically promoted by a base. ontosight.ai The base is crucial for deprotonating the terminal alkyne, if a terminal isomer is used as the starting material, to form a nucleophilic acetylide ion. masterorganicchemistry.com This acetylide can then react with the electrophilic carbon of the orthoester or chloroformate. While this method is direct, the reactivity of internal alkynes like oct-2-yne can be lower than terminal alkynes, sometimes requiring stronger bases or harsher reaction conditions to facilitate the formation of the desired acetylenic acetal.
Controlled Acetylenic Acetals Formation from Alkynes
More advanced and controlled methods for the formation of acetylenic acetals have been developed, often employing transition metal catalysts to achieve high selectivity and yield.
Gold(I) catalysts have proven effective in mediating the addition of alcohols to alkynes. acs.orgnih.gov In a related process, the reaction of a diol with an alkyne in the presence of a gold(I) catalyst can regioselectively form cyclic acetals. acs.org This methodology highlights the ability of π-acidic catalysts to activate the alkyne triple bond towards nucleophilic attack by alcohols, providing a mild and efficient route to acetal formation. nih.gov
Another powerful technique involves the copper(I)-catalyzed cross-coupling of terminal alkynes with dialkoxycarbenes. rsc.org In this approach, a dialkoxycarbene, generated from a precursor such as a 2,2-dialkoxy-5,5-dimethyl-Δ³-1,3,4-oxadiazoline, couples with a terminal alkyne to furnish unsymmetrical propargylic acetals in good yields. rsc.org This method offers a general pathway to a wide variety of acetylenic acetals.
| Method | Key Reactants | Catalyst/Promoter | Product Type | Reference |
|---|---|---|---|---|
| Base-Promoted Reaction | Alkyne, Ethyl Orthoformate/Chloroformate | Base (e.g., NaNH₂) | Acetylenic Acetal | ontosight.aimasterorganicchemistry.com |
| Gold-Catalyzed Addition | Alkyne, Diol | Gold(I) Complex | Cyclic Acetylenic Acetal | acs.org |
| Copper-Catalyzed Cross-Coupling | Terminal Alkyne, Dialkoxycarbene Precursor | Copper(I) Iodide (CuI) | Unsymmetrical Propargylic Acetal | rsc.org |
Indirect Synthetic Routes via Ring-Opening Reactions
Indirect pathways to this compound often proceed through the strategic ring-opening of specifically functionalized cyclopropane (B1198618) precursors. These multi-step sequences offer an alternative approach that can provide access to complex alkynes from readily available alkenes.
Generation from Halogenated Cyclopropane Precursors
A notable indirect synthesis of this compound starts from a 2-alkyl-1,1,2-tribromocyclopropane. core.ac.uk These precursors are themselves typically synthesized via the addition of a dihalocarbene to an appropriate alkene. core.ac.uk The subsequent ring-opening is induced by a base, such as sodium hydroxide (B78521) in ethanol (B145695), often under phase-transfer conditions. core.ac.uk This reaction can be sensitive to the steric bulk of the alkyl substituent on the cyclopropane ring. core.ac.uk For instance, the base-induced ring opening of 2-hexyl-1,1,2-tribromocyclopropane with sodium ethoxide yields a mixture of this compound and its isomer, 3,3-diethoxyoct-1-yne. core.ac.uk The formation of these acetylenic acetals is a result of a complex sequence involving elimination and rearrangement steps. unit.no
| Precursor | Reagents | Products | Product Ratio (GC) | Isolated Yield (Pure this compound) | Reference |
|---|---|---|---|---|---|
| 2-Hexyl-1,1,2-tribromocyclopropane | Sodium Hydroxide, Ethanol, TEBA (catalyst) | This compound and 3,3-Diethoxyoct-1-yne | 64:36 | 20% | core.ac.uk |
Stereochemical Considerations in Ring-Opening Products
The ring-opening of cyclopropanes is governed by specific stereoelectronic principles, as described by the Woodward-Hoffmann rules. unit.no The thermal electrocyclic ring-opening of a cyclopropyl (B3062369) cation to an allyl cation proceeds in a disrotatory manner. unit.nonsf.gov In the case of gem-dihalocyclopropanes, the departure of a halide ion facilitates this ring-opening, leading to a haloallyl cation intermediate. core.ac.uk The stereochemistry of the final product is influenced by the rotational pathway of the ring-opening and the subsequent steps.
Studies on related systems, such as glycal-derived gem-dibromocyclopropanes, show that base-induced ring-opening can proceed with high stereoselectivity, yielding predominantly E-configured bromoalkene products. uq.edu.au The mechanism is believed to involve the formation of a bromocyclopropene intermediate, which then opens to a configurationally stable zwitterionic species before final product formation. uq.edu.au The steric environment around the cyclopropane ring can significantly influence which C-C bond cleaves and the stereochemical outcome of the resulting alkene or alkyne. For example, increased steric crowding has been shown to favor the formation of acetylenic acetals over ketals in the ring-opening of 2-alkyl-1,1,2-tribromocyclopropanes. core.ac.uk
Comparative Analysis of Synthetic Efficiencies and Selectivities
When comparing the synthetic routes to this compound, both direct and indirect methods present distinct advantages and disadvantages.
Direct methods, such as the base-promoted reaction of oct-2-yne, are often more atom-economical. However, they may suffer from a lack of selectivity, especially when using internal alkynes, and can require forcing conditions. More controlled, catalyst-driven direct methods, like copper-catalyzed cross-couplings, offer higher yields and predictability but may require more complex and expensive reagents and catalysts. rsc.org
The indirect route via the ring-opening of a halogenated cyclopropane precursor demonstrates the utility of building block approaches in organic synthesis. However, this specific pathway to this compound is hampered by issues of both efficiency and selectivity. The reported isolated yield of pure this compound is modest at 20%. core.ac.uk Furthermore, the reaction produces a significant amount of the isomeric 3,3-diethoxyoct-1-yne, with a product ratio of 64:36, necessitating careful chromatographic separation. core.ac.uk This lack of regioselectivity in the ring-opening and rearrangement sequence is a significant drawback for this particular method.
Preparative Scale Synthesis and Isolation Techniques
The synthesis of this compound often results in the formation of its structural isomer, 3,3-diethoxyoct-1-yne. The relative ratio of these isomers can be influenced by the reaction conditions and the steric bulk of the substrates. One documented synthesis involving the base-induced ring opening of 2-alkyl-1,1,2-tribromocyclopropanes yielded a mixture of the corresponding acetylenic diethyl acetals and ketals. core.ac.uk For instance, the reaction starting from a precursor to 1,1,2-tribromo-2-pentylcyclopropane under phase-transfer conditions with sodium hydroxide and ethanol would lead to a mixture of this compound and 3,3-diethoxyoct-1-yne.
In a specific preparative scale experiment, the ring-opening reaction of the appropriate 1,1,2-trihalogenated cyclopropane derivative resulted in the formation of this compound and 3,3-diethoxyoct-1-yne in a 64:36 ratio, as determined by gas chromatography (GC). core.ac.uk The isolation of these products from the reaction mixture is crucial for their use in subsequent synthetic steps. Flash chromatography has been successfully employed to separate the isomeric mixture, yielding a combined 43% of a yellow liquid containing both isomers, from which pure samples of each isomer could be obtained. core.ac.uk
The separation of isomers, such as this compound and its regioisomer 3,3-diethoxyoct-1-yne, presents a significant purification challenge due to their similar physical properties. Flash chromatography is a commonly utilized and effective technique for such separations on a preparative scale.
Research Findings on Isomer Separation:
A study detailing the synthesis of these isomers reported their successful separation using flash chromatography with a solvent system of hexane (B92381) and ethyl acetate (B1210297) in a 98:2 ratio. core.ac.uk This highly non-polar eluent system suggests that the isomers have low polarity, with their separation likely depending on the subtle differences in their interaction with the silica (B1680970) gel stationary phase. The terminal alkyne in 3,3-diethoxyoct-1-yne might offer a slightly different polarity profile compared to the internal alkyne in this compound, enabling their resolution.
From a 1.75 g sample of the starting trihalogenated cyclopropane, this chromatographic method yielded 0.20 g (20% yield) of pure this compound and 0.08 g (8% yield) of pure 3,3-diethoxyoct-1-yne, alongside a mixed fraction. core.ac.uk
General Chromatographic Techniques for Functionalized Alkynes:
While specific data on alternative chromatographic methods for this compound are scarce, the purification of other functionalized alkynes provides valuable insights. Automated chromatography systems are increasingly used for the high-throughput purification of alkyne-functionalized oligomers, allowing for precise control over structural purity. nih.govacs.org For more challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) can be a powerful tool. Although scaling up analytical HPLC separations can sometimes be problematic due to column overload, it remains a viable option for obtaining highly pure samples. core.ac.uk For instance, an isocratic separation with a 1:1 mixture of acetonitrile (B52724) and water has been shown to effectively separate other isomeric organic compounds. core.ac.uk
The table below summarizes the reported chromatographic conditions for the separation of this compound isomers.
| Compound Mixture | Chromatographic Technique | Stationary Phase | Mobile Phase | Outcome | Reference |
| This compound and 3,3-diethoxyoct-1-yne | Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate (98:2) | Successful isolation of pure isomers | core.ac.uk |
The purification of related ynone compounds, such as 1,1-diethoxyoct-3-yn-2-one, has also been achieved using flash chromatography, further highlighting the utility of this technique for this class of compounds. mdpi.com The choice of eluent and stationary phase is critical and is typically determined empirically based on the polarity of the target compounds.
Chemical Transformations and Reactivity Profiles of 1,1 Diethoxyoct 2 Yne
Reactivity of the Alkyne Moiety
The carbon-carbon triple bond in 1,1-Diethoxyoct-2-yne is an area of high electron density, rendering it susceptible to a variety of addition reactions. savemyexams.com
Hydrogenation
The hydrogenation of alkynes can be controlled to yield either an alkene or an alkane, depending on the catalyst and reaction conditions. Complete hydrogenation of an alkyne to an alkane occurs with the use of a standard catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂). youtube.com This process is not typically selective and will reduce the alkyne all the way to the corresponding alkane. youtube.com
For the selective hydrogenation to a cis-alkene (Z-alkene), a "poisoned" catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is employed. youtube.com This catalyst is less reactive and allows for the addition of only one equivalent of hydrogen, resulting in syn-addition of hydrogen across the triple bond. youtube.com Conversely, to obtain a trans-alkene (E-alkene), a dissolving metal reduction, such as sodium in liquid ammonia, is used. youtube.com
| Reagent | Product | Stereochemistry |
| H₂, Pd/C | 1,1-Diethoxyoctane | Not applicable |
| H₂, Lindlar's Catalyst | (Z)-1,1-Diethoxyoct-2-ene | cis |
| Na, NH₃(l) | (E)-1,1-Diethoxyoct-2-ene | trans |
Halogenation
Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in an addition reaction. youtube.comyoutube.com The reaction can proceed with the addition of one or two equivalents of the halogen. The addition of one equivalent of a halogen to an alkyne typically results in a dihaloalkene. youtube.comyoutube.com The reaction often proceeds via an anti-addition pathway, leading to the formation of the trans-isomer as the major product, although syn-addition can also occur. youtube.com With two equivalents of the halogen, a tetrahaloalkane is formed. youtube.com
| Reagent (1 equivalent) | Major Product |
| Br₂ | (E)-2,3-Dibromo-1,1-diethoxyoct-2-ene |
| Cl₂ | (E)-2,3-Dichloro-1,1-diethoxyoct-2-ene |
Electrophilic Addition
The electron-rich triple bond of this compound is susceptible to attack by electrophiles. ibchem.com A common example is the addition of hydrogen halides (H-X). In the case of an internal alkyne, the regioselectivity of the addition is less of a concern than with a terminal alkyne. The addition of one equivalent of H-X will produce a haloalkene. The addition follows Markovnikov's rule if the alkyne is asymmetrical. ibchem.com
Another important electrophilic addition is hydration. The hydration of alkynes can be catalyzed by mercury salts in the presence of aqueous acid, leading to the formation of an enol that tautomerizes to a ketone. libretexts.org For internal alkynes, a mixture of two ketones can be formed if the alkyne is unsymmetrical. libretexts.org Hydroboration-oxidation provides an alternative route to hydration, with anti-Markovnikov regioselectivity, yielding an aldehyde from a terminal alkyne or a ketone from an internal alkyne. libretexts.org
Nucleophilic Addition
While less common for simple alkynes, nucleophilic addition to the triple bond can occur, particularly when the alkyne is activated by electron-withdrawing groups. libretexts.org In the context of this compound, the acetal (B89532) group is not strongly electron-withdrawing. However, reactions with strong nucleophiles like organometallic reagents can be forced under certain conditions. A significant application of nucleophilic addition to alkynes is in the synthesis of more complex molecules. nih.gov For instance, the addition of organocuprates (Gilman reagents) to alkynes can form new carbon-carbon bonds. fiveable.me
Alkynes can participate as the 2π-electron component (the dienophile) in [4+2]-cycloaddition reactions, most notably the Diels-Alder reaction. openstax.orgkharagpurcollege.ac.in These reactions are a powerful tool for the formation of six-membered rings. kharagpurcollege.ac.in The reactivity of the alkyne in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. While the diethoxyacetal group is not strongly electron-withdrawing, this compound can still undergo cycloaddition with reactive dienes, often requiring thermal conditions. cem.com
The stereochemistry of the Diels-Alder reaction is well-defined, proceeding via a suprafacial addition to both the diene and the dienophile. pressbooks.pub This means that the substituents on the dienophile retain their relative stereochemistry in the product.
| Diene | Product Type |
| 1,3-Butadiene | Cyclohexadiene derivative |
| Cyclopentadiene | Bicyclic adduct |
Transformations Involving the Acetal Functionality
The acetal group in this compound is stable under neutral and basic conditions but is sensitive to acid.
The mechanism involves the following key steps:
Protonation of an ethoxy oxygen by an acid catalyst (e.g., H₃O⁺). chemguide.co.uk
Loss of ethanol (B145695) to form a resonance-stabilized carbocation.
Attack of water on the carbocation.
Deprotonation to give a hemiacetal.
Protonation of the remaining ethoxy group and subsequent elimination of a second molecule of ethanol to yield the final aldehyde product.
In molecules containing multiple acetal or ketal protecting groups, selective deprotection can be a significant challenge. The relative rates of hydrolysis can be influenced by steric and electronic factors. Generally, acyclic acetals, such as the diethoxy group in this compound, are more readily cleaved under acidic conditions than cyclic acetals (e.g., those derived from 1,2- or 1,3-diols). researchgate.netresearchgate.net This difference in reactivity allows for selective deprotection strategies. researchgate.net
For instance, in a compound containing both a 1,1-diethoxy acetal and a 1,3-dioxolane, treatment with mild aqueous acid can selectively hydrolyze the acyclic acetal while leaving the cyclic acetal intact. researchgate.net Various catalytic systems have been developed to achieve high selectivity in deacetalization, including the use of Lewis acids like SnCl₄, which can, under controlled conditions with water, efficiently cleave acetals and ketals. mdpi.com Furthermore, solid-supported catalysts, such as Envirocat EPZ10®, have been shown to be effective for the selective transdithioacetalization of acetals and ketals, which is a related transformation. rsc.org In some cases, the presence of other functional groups in the molecule can influence the reactivity of the acetal. For example, a triple bond in the propargylic position can activate an acetal group towards cleavage compared to other acetal groups in the molecule. mdpi.com
Rearrangement Reactions and Isomerizations
The structural framework of this compound, featuring both an acetal and an internal alkyne, predisposes it to intriguing rearrangement and isomerization reactions. These transformations can be triggered by basic conditions or catalytic activation, leading to the formation of new and complex molecular architectures.
Base-Induced Rearrangements of Cyclopropane-Derived Acetylenic Systems
While this compound is not itself a cyclopropane (B1198618) derivative, its acetylenic moiety can be incorporated into such systems, which are then subject to fascinating base-induced rearrangements. For instance, a cyclopropane ring strategically placed relative to the acetylenic bond can undergo ring-opening reactions under basic conditions, leading to the formation of allenes or conjugated dienes. The specific outcome of these reactions is highly dependent on the substitution pattern of the cyclopropane ring and the nature of the base employed.
Consider a hypothetical cyclopropyl (B3062369) derivative of an acetylenic acetal. The presence of an electron-withdrawing group on the cyclopropane ring can facilitate deprotonation at the adjacent carbon, initiating a cascade of bond reorganizations. This process, known as a vinylcyclopropane-cyclopentene rearrangement, can be a powerful tool for the synthesis of five-membered rings. The regioselectivity of the ring opening is governed by the electronic and steric properties of the substituents.
Catalytic Isomerization of 1,1-Diethoxyalk-3-yn-2-ones to Conjugated Dienones
The isomerization of acetylenic compounds into conjugated systems is a valuable transformation in organic synthesis, and 1,1-diethoxyalk-3-yn-2-ones, structural analogs of oxidized this compound, are excellent substrates for such reactions. These isomerizations are typically catalyzed by transition metals or phosphines and proceed through a series of intermediates to yield highly functionalized conjugated dienones.
Phosphine (B1218219) catalysis, in particular, has emerged as a powerful method for the stereoselective isomerization of activated alkynes. The reaction is initiated by the nucleophilic addition of a phosphine to the alkyne, forming a zwitterionic intermediate. Subsequent proton transfer and elimination steps lead to the formation of the conjugated dienone product. The stereochemical outcome of the reaction can often be controlled by the choice of phosphine catalyst and reaction conditions.
| Catalyst System | Substrate | Product | Key Features |
| Triphenylphosphine | 1,1-Diethoxyalk-3-yn-2-one | Conjugated Dienone | Stereoselective formation of (E,E)-dienones |
| Chiral Phosphines | 1,1-Diethoxyalk-3-yn-2-one | Chiral Conjugated Dienone | Asymmetric induction, enantioselective synthesis |
Metal-Mediated and Catalytic Reactions
The reactivity of the carbon-carbon triple bond in this compound makes it an excellent partner in a wide array of metal-mediated and catalytic reactions. These transformations allow for the selective functionalization of the alkyne, providing access to a diverse range of valuable chemical entities.
Organozirconium Chemistry and Alkyne Functionalization
Organozirconium reagents, such as the Schwartz reagent (Cp2ZrHCl), are highly effective for the hydrozirconation of alkynes. The addition of the zirconium hydride across the triple bond of this compound would proceed in a syn-selective manner, yielding a vinylzirconium intermediate. This intermediate is a versatile synthetic building block that can be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the former alkyne position.
The regioselectivity of the hydrozirconation is influenced by both steric and electronic factors. In the case of this compound, the addition of the zirconium is expected to occur at the less sterically hindered carbon of the alkyne, placing the zirconium at the 3-position. Subsequent reaction with an electrophile, such as an alkyl halide or a carbonyl compound, would result in the formation of a trisubstituted alkene with defined stereochemistry.
| Reagent | Electrophile | Product | Transformation |
| Cp2ZrHCl | N-Bromosuccinimide (NBS) | Vinyl Bromide | Bromination |
| Cp2ZrHCl | Iodine (I2) | Vinyl Iodide | Iodination |
| Cp2ZrHCl | Alkyl Halide (RX) | Trisubstituted Alkene | Alkylation |
| Cp2ZrHCl | Aldehyde (R'CHO) | Allylic Alcohol | Carbonyl Addition |
Phosphine-Catalyzed Stereoselective Conversions of Ynone Derivatives
Ynones, which can be derived from the oxidation of the corresponding acetylenic alcohols, are versatile substrates for phosphine-catalyzed stereoselective transformations. For a ynone derivative of this compound, the reaction with a nucleophilic phosphine can initiate a variety of reaction cascades, including [3+2] and [4+2] cycloadditions, as well as isomerization and tandem reactions.
The stereoselectivity of these transformations is often controlled by the use of chiral phosphine catalysts. These catalysts create a chiral environment around the reacting species, directing the approach of the reaction partners to favor the formation of one enantiomer over the other. This approach is a cornerstone of modern asymmetric synthesis.
Asymmetric Catalysis for Chiral Acetals (e.g., Cyanosilylation of Acetal Ketones)
While this compound is an acetal, the principles of asymmetric catalysis for the formation of chiral acetals can be applied to its derivatives. For instance, if the octyne chain were to be functionalized with a ketone, the resulting acetal ketone could be a substrate for asymmetric cyanosilylation.
In this reaction, a chiral catalyst, typically a metal complex with a chiral ligand, coordinates to the ketone and trimethylsilyl (B98337) cyanide. This coordination activates the ketone towards nucleophilic attack by the cyanide and directs the facial selectivity of the addition, leading to the formation of a chiral cyanohydrin ether with high enantiomeric excess. This strategy provides a powerful method for the synthesis of enantiomerically enriched compounds containing a quaternary stereocenter.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| Chiral Titanium Complex | Acetal Ketone | Chiral Cyanohydrin Silyl Ether | Up to >99% |
| Chiral Aluminum Complex | Acetal Ketone | Chiral Cyanohydrin Silyl Ether | High |
Synthetic Applications of 1,1 Diethoxyoct 2 Yne in Complex Molecule Construction
Building Block for Natural Products and Pharmaceutical Intermediates
1,1-Diethoxyoct-2-yne serves as a crucial building block in the creation of natural products and intermediates for pharmaceuticals. ontosight.ai Its reactive nature allows it to participate in various chemical transformations, making it a versatile tool for organic chemists. ontosight.ai The synthesis of these complex molecules is a primary focus of modern organic synthesis, aiming to develop efficient methods for constructing intricate molecular frameworks. nevadogroup.com
The development of new synthetic methodologies is essential for accessing novel bioactive compounds and drugs. nih.gov Chemical building blocks, like this compound, are fundamental to this process, providing the necessary fragments for constructing target molecules. These building blocks can be functionalized to alter the properties of the final compounds, which is particularly important in drug discovery. weizmann.ac.il
Precursor to Substituted Alkynes and Biologically Active Compounds
The compound is a precursor for synthesizing substituted alkynes, which are themselves intermediates for biologically active compounds. ontosight.ai The reactivity of the alkyne group allows for additions of various chemical groups, leading to a diverse range of substituted products. ontosight.ailibretexts.org This versatility is a key reason for its use in the synthesis of complex molecules with potential applications in medicine. ontosight.aiubc.ca
Formation of Complex Molecular Architectures for Materials Science
Beyond pharmaceuticals, this compound has found applications in materials science for the construction of complex molecular architectures. ontosight.ai The ability to form intricate structures is a driving force in advancing organic synthesis. researchgate.netescholarship.org
Utility in the Synthesis of Diverse Heterocyclic Systems (e.g., Furans, Triazoles)
This compound and its derivatives are utilized in the synthesis of various heterocyclic systems, including furans and triazoles.
Furans: Substituted furans can be prepared from derivatives of 1,1-diethoxyalk-3-yn-2-ones. mdpi.com The synthesis of furans is a significant area of organic chemistry, with various methods available, such as the Paal-Knorr synthesis from 1,4-diketones. pharmaguideline.com Gold-catalyzed intramolecular alkenylation of furans represents an efficient method for creating fused furan (B31954) ring systems. pku.edu.cn
Triazoles: 1,2,3-Triazoles are commonly synthesized through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a type of "click chemistry." nih.govpeerj.commdpi.com This reaction is highly efficient for creating 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govorganic-chemistry.org Triazoles are stable heterocyclic compounds with various applications, including in pharmaceuticals. nih.govbohrium.com
Strategic Role in Generating Conjugated Diene Systems for Further Transformations
Derivatives of this compound, specifically 1,1-diethoxyalk-3-yn-2-ones, can be isomerized to form conjugated dienes. mdpi.com Conjugated dienes, which have alternating single and double bonds, are important structures in organic chemistry due to their unique reactivity. youtube.com They can undergo electrophilic addition reactions, such as with hydrobromic acid (HBr), leading to either 1,2- or 1,4-addition products. youtube.comyoutube.com The distribution of these products can often be controlled by reaction conditions, with the 1,2-adduct being the kinetic product and the 1,4-adduct being the thermodynamic product. youtube.comyoutube.com
Enantioselective Synthesis of Chiral Quaternary Stereocenters
The creation of chiral quaternary stereocenters, which are carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. nih.govsci-hub.se These structures are present in many biologically active molecules. nih.govsci-hub.se
Various catalytic asymmetric reactions have been developed to achieve the enantioselective synthesis of these centers. nih.govnih.govrsc.org For example, palladium-catalyzed asymmetric allylic alkylation and the Stetter reaction are methods used to create quaternary stereocenters with high enantioselectivity. nih.govrsc.org The development of such methods is crucial for the synthesis of complex, biologically active compounds. rsc.org
Contribution to Cascade and Multi-Component Reactions
This compound and its derivatives can participate in cascade and multi-component reactions, which are efficient processes that form multiple chemical bonds in a single operation. soton.ac.uk These reactions are highly valued in organic synthesis for their ability to rapidly build molecular complexity from simple starting materials. researchgate.netsemanticscholar.org Multi-component reactions are particularly useful in combinatorial chemistry for the generation of large libraries of compounds for drug discovery. nih.gov
Spectroscopic and Advanced Analytical Characterization of 1,1 Diethoxyoct 2 Yne
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,1-diethoxyoct-2-yne would provide information on the different types of protons and their neighboring atoms. The spectrum is anticipated to show distinct signals corresponding to the protons of the two ethoxy groups and the octynyl chain.
The key proton environments are:
The single proton on the acetal (B89532) carbon (C1).
The methylene (B1212753) protons of the two ethoxy groups.
The methyl protons of the two ethoxy groups.
The methylene protons at C4 of the octynyl chain, adjacent to the alkyne.
The subsequent methylene protons along the pentyl chain (C5, C6, C7).
The terminal methyl protons of the octynyl chain (C8).
The chemical shifts (δ) are predicted based on the electronic environment of the protons. The acetal proton is expected to be the most downfield among the aliphatic protons due to the deshielding effect of the two adjacent oxygen atoms. The protons on the carbon adjacent to the triple bond (propargylic protons) will also show a characteristic downfield shift.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H1 (acetal CH) | ~4.5 - 5.0 | Triplet (t) | 1H |
| OCH₂ CH₃ | ~3.4 - 3.8 | Quartet (q) | 4H |
| OCH₂CH₃ | ~1.1 - 1.3 | Triplet (t) | 6H |
| C4-H₂ | ~2.1 - 2.4 | Triplet (t) | 2H |
| C5-H₂ , C6-H₂ , C7-H₂ | ~1.2 - 1.6 | Multiplet (m) | 6H |
| C8-H₃ | ~0.8 - 1.0 | Triplet (t) | 3H |
This is a predictive table based on typical chemical shift values.
Coupling constant (J) analysis would further confirm the structure. For instance, the quartet and triplet of the ethoxy groups arise from the coupling between the methylene and methyl protons. The triplets observed for the C4 and C8 protons would be due to coupling with their adjacent methylene groups.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment. For this compound, twelve distinct signals are expected, corresponding to each carbon atom in its unique position.
The chemical shifts in ¹³C NMR are highly characteristic of the type of carbon. The carbons of the alkyne (C2 and C3) would appear in the typical range for sp-hybridized carbons. The acetal carbon (C1) would be significantly downfield due to being bonded to two oxygen atoms. The carbons of the ethoxy groups and the aliphatic chain would appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (acetal C H) | ~90 - 105 |
| C2 (alkyne) | ~80 - 90 |
| C3 (alkyne) | ~75 - 85 |
| C4 | ~18 - 25 |
| C5 | ~30 - 35 |
| C6 | ~20 - 25 |
| C7 | ~20 - 25 |
| C8 | ~13 - 15 |
| OC H₂CH₃ | ~60 - 70 |
| OCH₂C H₃ | ~14 - 16 |
This is a predictive table based on typical chemical shift values. oregonstate.edu
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For example, it would show a correlation between the acetal proton (H1) and the propargylic protons (H4) if there is a small long-range coupling. Stronger correlations would be seen between adjacent methylene groups in the pentyl chain and between the methylene and methyl protons of the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, the signal for the acetal proton (H1) would correlate with the signal for the acetal carbon (C1).
Together, these 2D NMR techniques would provide a comprehensive and definitive structural proof of this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The NIST WebBook contains an electron ionization (EI) mass spectrum for this compound. nist.gov In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₂₂O₂, MW = 198.30 g/mol ). nist.gov
Common fragmentation pathways for acetals involve the loss of an alkoxy group (-OCH₂CH₃) or an entire ethoxy radical. The cleavage of the carbon-carbon bonds in the octynyl chain would also lead to a series of fragment ions. A prominent peak in the mass spectrum of acetals is often due to the formation of a stable oxonium ion. For this compound, a significant fragment would likely be [M - OCH₂CH₃]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₂₂O₂. The calculated exact mass for the [M+H]⁺ ion would be compared to the experimentally measured value, with a very small mass error (typically in the parts-per-million range) confirming the elemental formula. While specific HRMS data is not available in the searched literature, this technique would be a standard part of the full characterization of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum for this compound is available in the NIST database. nist.gov
The key characteristic absorption bands expected in the IR spectrum of this compound are:
C-H stretching (sp³): Just below 3000 cm⁻¹, arising from the C-H bonds of the methylene and methyl groups in the ethoxy and octynyl moieties.
C≡C stretching: A weak to medium absorption in the region of 2100-2260 cm⁻¹. For an internal alkyne like this compound, this peak can be very weak or absent if the molecule is symmetrical, but some intensity is expected here.
C-O stretching: Strong absorptions in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the C-O single bonds of the acetal. core.ac.uk
The absence of a strong, broad absorption around 3300-3600 cm⁻¹ would confirm the absence of an O-H group, and the absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable tools in the chemical analysis and purification of this compound. The selection of a specific method is contingent on the objective, whether it be determining the purity of a sample, quantifying its concentration, or isolating it from reaction byproducts and isomers.
Gas Chromatography (GC) for Quantitative and Qualitative Analysis
Gas chromatography stands as a powerful analytical technique for the qualitative and quantitative analysis of volatile compounds such as this compound. shimadzu.com Its high resolution and sensitivity make it suitable for separating complex mixtures and determining the concentration of individual components. epa.govlu.se The principle of GC relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. shimadzu.com
In the context of this compound, GC has been effectively used to analyze mixtures containing its structural isomer, 3,3-diethoxyoct-1-yne. A study demonstrated the separation of these two isomers, reporting a ratio of 64:36, respectively, as determined by GC analysis. core.ac.uk This highlights the capability of GC to differentiate and quantify closely related compounds.
The selection of appropriate GC parameters is crucial for achieving optimal separation. Key parameters include the type of capillary column, the temperature program of the oven, the carrier gas flow rate, and the detector type. For volatile organic compounds like this compound, a non-polar or medium-polarity column is often employed. shimadzu.com The injection technique, such as split or splitless injection, also plays a significant role in the accuracy and precision of the analysis. glsciences.eu
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Alkynes and Acetals
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Capillary column (e.g., DB-5 or equivalent) | Provides high separation efficiency for volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase. |
| Injection Mode | Split/Splitless | Allows for the introduction of a small, representative sample volume onto the column. glsciences.eu |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Enables the separation of compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is sensitive to hydrocarbons, while MS provides structural information for definitive identification. |
This table presents a general set of parameters and may require optimization for specific analytical needs.
Flash Chromatography for Compound Isolation and Purification
For the preparative-scale separation and purification of this compound, flash chromatography is a widely utilized and efficient technique. biotage.combiotage.com This method is a modification of traditional column chromatography that employs positive pressure to accelerate the flow of the mobile phase through the stationary phase, significantly reducing separation time. weber.hu
Flash chromatography is particularly valuable for isolating target compounds from crude reaction mixtures. biotage.com In the synthesis of this compound and its analogs, flash chromatography using silica (B1680970) gel as the stationary phase is a common purification step. mdpi.commdpi.com The choice of eluent, typically a mixture of non-polar and polar solvents, is critical for achieving good separation. biotage.com
For the isolation of this compound from a mixture containing its isomer, 3,3-diethoxyoct-1-yne, flash chromatography with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) in a 98:2 ratio has been successfully employed. core.ac.uk This demonstrates the technique's ability to separate compounds with subtle differences in polarity. Similarly, in the synthesis of related compounds like 1,1-diethoxyoct-3-yn-2-one, flash chromatography with solvent systems such as 9:1 or 4:1 mixtures of hexanes and ethyl acetate has proven effective for purification. mdpi.com
Table 2: Exemplary Flash Chromatography Conditions for the Purification of this compound and Related Compounds
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | A polar adsorbent that separates compounds based on their polarity. weber.humdpi.com |
| Mobile Phase | Hexane:Ethyl Acetate (98:2) | A non-polar/polar solvent system used to elute compounds from the silica gel. core.ac.uk |
| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant solvent composition, while gradient elution involves changing the solvent composition over time to improve separation. |
| Detection | Thin-Layer Chromatography (TLC) | Used to monitor the separation and identify fractions containing the desired compound. mdpi.com |
The specific solvent ratio and column size are dependent on the sample size and the separation difficulty. welch-us.com
Mechanistic Insights and Theoretical Studies on 1,1 Diethoxyoct 2 Yne Reactivity
Elucidation of Reaction Mechanisms for Alkyne and Acetal (B89532) Transformations
The dual functionality of 1,1-diethoxyoct-2-yne allows it to participate in reactions characteristic of both alkynes and acetals. The mechanisms of these transformations are often influenced by the neighboring group.
Acetal Transformations: The acetal group in this compound can be hydrolyzed under acidic conditions to reveal a carbonyl group, a fundamental reaction for this functional group. researchgate.netlibguides.com Acetal formation is a reversible process, and the presence of water and an acid catalyst can drive the equilibrium back to the starting aldehyde or ketone. libguides.com Studies on related, more complex structures containing both acetal and alkyne functionalities have shown that selective hydrolysis is possible. For instance, in a molecule with multiple acetal-type groups, the one positioned propargylic to a triple bond can be cleaved preferentially, indicating an activating effect from the alkyne. mdpi.com This selective deprotection is highly valuable in synthetic chemistry, allowing for the unmasking of a carbonyl group while others remain protected. researchgate.net
Alkyne Transformations: The alkyne's carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of reactions. ontosight.ai These include cycloadditions, hydrations, and metal-catalyzed couplings. The presence of the vicinal acetal group can influence the regioselectivity and stereoselectivity of these reactions. For example, acetylenic acetals can act as precursors to propargyl cations in the presence of Lewis acids, which can then undergo intramolecular ionic Diels-Alder reactions. researchgate.netacs.org Gold(I) catalysts have proven particularly effective in activating alkynes toward nucleophilic attack, leading to the formation of cyclic acetals from diols and alkynes with high regioselectivity. acs.org
Below is a table summarizing key transformations for the functional groups present in this compound.
Table 1: Summary of Reaction Mechanisms| Functional Group | Reaction Type | Reagents/Conditions | Intermediate/Product Type |
|---|---|---|---|
| Acetal | Hydrolysis | Aqueous Acid (e.g., p-TsOH) | Ketone/Aldehyde |
| Alkyne | Ionic Diels-Alder | Lewis Acid or Protic Acid | Bicyclic Dienones |
| Alkyne | Hydration (Gold-catalyzed) | Au(I) catalyst, H₂O | β-Keto Acetal |
| Alkyne | 1,1-Carboboration | Lewis Acidic Borane (e.g., B(C₆F₅)₃) | Zwitterionic Intermediate, Vinylborane |
| Alkyne | Cycloaddition | Dienes, Nitrones, etc. | Polycyclic compounds |
Identification and Characterization of Key Intermediates (e.g., Iminium Ions, Zwitterions)
The elucidation of reaction mechanisms often hinges on the identification and characterization of transient intermediates. For reactions involving acetylenic acetals, zwitterions and iminium ions are two such crucial species.
Zwitterionic Intermediates: In the context of alkyne chemistry, zwitterionic intermediates have been proposed and, in some cases, isolated and characterized. The reaction of an alkyne with a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is a key example of a transformation proceeding through such an intermediate. nih.govresearchgate.net These studies provide spectroscopic, structural, and computational evidence for the formation of a zwitterion. nih.govresearchgate.net In platinum(II)-catalyzed intramolecular annulations of alkynes, computational studies strongly favor a pathway involving a zwitterionic intermediate over an oxidative addition mechanism. acs.orgacs.org This intermediate can then undergo further steps, such as acyl migration, to form the final product. acs.org The stability and subsequent reactivity of these zwitterions can be influenced by substituents and the reaction environment. rsc.org
Iminium Ions: Iminium ions are highly electrophilic intermediates formed from the reaction of carbonyl compounds or their derivatives (like acetals) with secondary amines. acs.org In the context of α,β-unsaturated systems, the iminium function significantly lowers the LUMO level and polarizes the multiple bond, making it highly susceptible to nucleophilic attack. researchgate.net While direct studies on this compound are scarce, analogous acetylenic iminium salts are known to be potent electrophiles and dienophiles in cycloaddition reactions. researchgate.netunl.pt The conversion of an acetal to an iminium ion under catalytic conditions represents a powerful activation strategy in organic synthesis, enabling a wide range of transformations. acs.org
Table 2: Characterization of Key Intermediates
| Intermediate | Formation Method | Characterization Techniques | Role in Reaction |
|---|---|---|---|
| Zwitterion | Alkyne + Lewis Acid (e.g., B(C₆F₅)₃) | NMR Spectroscopy, X-ray Crystallography, DFT Calculations | Intermediate in 1,1-carboboration and metal-catalyzed annulations |
| Iminium Ion | Acetal/Ketone + Secondary Amine | Inferred from product analysis, kinetic studies | Electrophilic activation for nucleophilic additions and cycloadditions |
Investigation of Activating Effects (e.g., Triple Bond Activation on Vicinal Acetal Groups)
A key aspect of the chemistry of this compound is the reciprocal activation between the alkyne and acetal groups. The electronic properties of one group directly influence the reactivity of the other.
Research on a related, complex diacetalmonoketal demonstrated that the presence of a triple bond activates the propargylic diethoxy moiety towards hydrolysis relative to other acetal groups in the molecule. mdpi.com This activation can be attributed to the electron-withdrawing nature of the alkyne, which stabilizes the developing positive charge on the adjacent carbon during the formation of the oxocarbenium ion intermediate in the hydrolysis mechanism. This phenomenon is analogous to the anomeric effect, where an adjacent heteroatom can stabilize a carbocation through resonance. rsc.org This activating influence can be transmitted through pi-systems, further enhancing reactivity at specific sites. rsc.org
Conversely, the acetal group can influence the reactivity of the alkyne. In Lewis acid-promoted reactions, the oxygen atoms of the acetal can coordinate to the acid, potentially influencing the electronic nature and steric environment of the adjacent alkyne. This is evident in intramolecular ionic Diels-Alder reactions of α-acetylenic acetals, where the reaction proceeds through a propargyl cation precursor. researchgate.netacs.org This interaction highlights the role of the acetal not merely as a protecting group but as an active participant in directing chemical reactivity.
Studies on Stereochemical Control and Regioselectivity in Catalytic Processes
Achieving control over stereochemistry (the 3D arrangement of atoms) and regioselectivity (the site of bond formation) is a central goal in modern organic synthesis. In catalytic reactions involving substrates like this compound, the catalyst plays the pivotal role in determining the outcome.
Catalytic Asymmetric Reactions: While specific studies on this compound are not prevalent, extensive research on related systems demonstrates how stereocontrol is achieved. Enantioselective additions to alkynes and their derivatives often employ chiral catalysts. For example, the addition of copper acetylides to iminium ions, which can be generated from acetals, can be rendered highly enantioselective by using a chiral copper-ligand complex. d-nb.info The strategy involves the catalyst controlling the facial selectivity of the nucleophilic attack on the electrophilic intermediate. researchgate.net
Catalyst-Directed Regioselectivity: The choice of catalyst and even the counter-ion can dramatically alter the reaction pathway and thus the regioselectivity. In gold-catalyzed cycloisomerizations of alkynyl aziridines, the reaction pathway and the resulting pyrrole (B145914) substitution pattern are determined by the counter-ion of the gold catalyst. beilstein-journals.org Similarly, gold-catalyzed reactions of 1,6-diynes can be directed towards different cyclic products based on the specific ligand and counter-ion used. monash.edu This demonstrates the subtle yet powerful influence of the catalytic system in navigating complex potential energy surfaces to favor one product over another. Strategies such as tethered counterion-directed catalysis, where the catalyst's anion is covalently linked to the ligand, have emerged as a powerful method for achieving high stereocontrol, even at very low catalyst loadings. dicp.ac.cn
Table 3: Strategies for Stereochemical and Regiochemical Control
| Catalytic Strategy | Reaction Type | Mechanism of Control | Outcome |
|---|---|---|---|
| Chiral Lewis Acid / Transition Metal Complex | Nucleophilic Addition to Alkyne/Iminium Ion | Formation of a chiral environment around the substrate, directing the approach of the nucleophile. d-nb.infonih.gov | High enantioselectivity (ee). |
| Gold Catalysis with Varied Ligands/Counter-ions | Cycloisomerization, Annulation | Altering the electronic properties and steric environment of the active catalyst, favoring specific cyclization pathways (e.g., endo vs. exo). beilstein-journals.orgmdpi.com | High regioselectivity, control over product structure. |
| Tethered Counterion-Directed Catalysis | Cycloisomerization/Nucleophilic Addition | Intramolecular ion-pairing restricts conformational freedom of the key intermediate, enhancing stereochemical communication. dicp.ac.cn | High enantioselectivity at low catalyst loading. |
| Photoredox / Chiral Co-catalyst System | Cycloadditions | Decoupling light absorption and stereocontrol into two separate catalysts allows for independent optimization. nih.gov | Control of both relative and absolute stereochemistry. |
Computational Chemistry Approaches to Reaction Pathways and Energetics (Inferred)
While direct computational studies on this compound may not be widely published, the application of computational chemistry to understand the reactivity of analogous systems is well-documented and its principles are directly applicable. Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms, characterizing transient intermediates, and predicting reaction outcomes.
Elucidating Mechanisms and Intermediates: Computational studies have been instrumental in confirming the structures and energetics of proposed intermediates. For example, DFT calculations were used to characterize the zwitterionic intermediates in 1,1-carboboration reactions, providing structural data that matched well with experimental X-ray crystallography and NMR spectroscopy results. nih.govresearchgate.net In Pt(II)-catalyzed indole (B1671886) synthesis, DFT calculations were used to compare two possible mechanistic pathways: one involving a zwitterionic intermediate and another involving oxidative addition. The calculations revealed a significantly lower energy barrier for the zwitterionic pathway, providing strong evidence that it is the operative mechanism. acs.orgacs.org
Predicting Selectivity: Computational chemistry can also explain and predict the stereoselectivity and regioselectivity observed in catalytic reactions. By calculating the energy profiles of different reaction pathways leading to different stereoisomers or regioisomers, chemists can understand why a particular product is favored. This approach has been used to explore how variations in a nucleofuge group affect the energetics of competing unimolecular and bimolecular reaction pathways of zwitterionic species. rsc.org These theoretical insights are crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve desired selectivity.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for 1,1-Diethoxyoct-2-yne
The pursuit of greener and more efficient chemical processes is a driving force in modern synthetic chemistry. nih.gov For this compound, this translates to the development of novel synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. Traditional methods for the synthesis of acetylenic acetals often rely on harsh reagents and stoichiometric amounts of promoters. acs.org Future research is geared towards overcoming these limitations.
One promising avenue is the exploration of biocatalysis . The use of enzymes to catalyze the formation of the acetal (B89532) or the introduction of the alkyne functionality could offer a highly selective and environmentally benign alternative to traditional chemical methods. While not yet specifically demonstrated for this compound, the broader field of biocatalysis is rapidly expanding to include a wider range of chemical transformations.
Another key area is the development of atom-economical reactions . These are synthetic routes that maximize the incorporation of all starting materials into the final product. researchgate.net For this compound, this could involve catalytic additions of alcohols to alkynes, a process that is inherently more atom-economical than traditional protection-deprotection sequences. nih.gov The development of catalysts that can efficiently mediate the direct reaction of oct-2-yne with ethanol (B145695) under mild conditions would represent a significant step forward in the sustainable production of this compound.
| Synthesis Approach | Potential Advantages |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact |
| Atom-Economical Reactions | Maximized resource utilization, reduced waste generation |
| Alternative Energy Sources | Faster reaction times, lower energy consumption, potentially cleaner reactions |
Exploration of Advanced Catalytic Systems for Enhanced Stereocontrol and Efficiency
The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of this compound, particularly in the realm of stereoselective synthesis. The ability to control the three-dimensional arrangement of atoms in a molecule is crucial for the synthesis of complex, biologically active compounds. Future research will focus on catalysts that offer not only high efficiency but also precise control over stereochemistry.
A significant area of investigation is the use of chiral catalysts for the asymmetric functionalization of the alkyne moiety in this compound. researchgate.netacs.org This could involve the enantioselective addition of various reagents across the triple bond, leading to the formation of chiral centers with high enantiomeric excess. nih.gov For instance, chiral Brønsted acids or transition metal complexes bearing chiral ligands could be employed to catalyze reactions such as hydroamination or hydroarylation in a stereocontrolled manner. researchgate.netchinesechemsoc.org
Recent advances in dual catalytic systems , combining, for example, a transition metal catalyst with a photocatalyst, are opening up new avenues for alkyne functionalization with unique regio- and stereoselectivity. rsc.org The application of such systems to this compound could lead to the development of novel transformations that are not accessible with single catalytic systems.
| Catalytic System | Key Advantage | Potential Application for this compound |
| Chiral Catalysts | Enantioselective synthesis | Creation of specific stereoisomers for pharmaceuticals |
| Multifunctional Catalysts | Cascade reactions, improved efficiency | One-pot synthesis of complex molecules |
| Dual Catalytic Systems | Novel reactivity and selectivity | Access to previously inaccessible molecular architectures |
Expansion of Synthetic Utility in Bio-conjugation and Smart Materials Design
The unique reactivity of the alkyne group in this compound makes it an attractive building block for the construction of functional molecules for applications in bioconjugation and smart materials.
In the field of bioconjugation , "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for linking molecules together with high efficiency and specificity. nih.govnih.gov While the terminal alkyne is typically used, strategies to functionalize internal alkynes are also being developed. The 1,1-diethoxy moiety could potentially be modified or cleaved to reveal a handle for bioconjugation, or the alkyne itself could participate in metal-free click reactions. nih.govmdpi.com The ability to attach this compound derivatives to biomolecules such as proteins or nucleic acids opens up possibilities for developing new diagnostic tools and targeted therapeutics.
The design of smart materials , which respond to external stimuli such as light, temperature, or pH, is another exciting frontier. acs.orgrsc.orgmdpi.com Polymers synthesized from acetylenic monomers can exhibit interesting electronic and optical properties. researchgate.net this compound could serve as a monomer or a cross-linking agent in the synthesis of stimuli-responsive polymers. The acetal group, being acid-labile, could also be incorporated as a stimulus-responsive element, allowing for the degradation of the material under specific pH conditions. This could be particularly useful for applications such as drug delivery systems or biodegradable plastics. researchgate.net
Deeper Mechanistic Understanding Through Advanced Spectroscopic and In Situ Techniques
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will increasingly rely on advanced spectroscopic and in situ techniques to probe the intricate details of reactions involving this compound.
Operando spectroscopy , which involves monitoring a catalytic reaction in real-time under actual operating conditions, is a powerful tool for elucidating reaction intermediates and understanding catalyst behavior. chimia.chrsc.orgacs.org Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the species present in the reaction mixture and how they evolve over time. pnas.orgchinesechemsoc.orgresearchgate.net For example, in situ IR spectroscopy could be used to observe the coordination of the alkyne to a metal catalyst or the formation of key intermediates in the synthesis of this compound. pnas.org
Computational modeling, in conjunction with experimental data, will also play a vital role in deepening our mechanistic understanding. Density functional theory (DFT) calculations can be used to model reaction pathways, predict the structures of transition states, and rationalize the observed selectivity. This synergistic approach of combining experimental and theoretical methods will be instrumental in the development of more efficient and selective transformations of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, offering advantages in terms of safety, efficiency, and scalability. researchgate.netmasterorganicchemistry.com The application of these technologies to the synthesis and functionalization of this compound is a key area for future development.
Flow chemistry , where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. pnas.orgresearchgate.net This can lead to improved yields, higher selectivity, and safer handling of hazardous reagents. The synthesis of this compound and its subsequent transformations could be readily adapted to flow systems, enabling on-demand production and facile optimization of reaction conditions.
Automated synthesis platforms , often coupled with machine learning algorithms, are accelerating the discovery and optimization of new reactions. nih.govru.nl These platforms can perform a large number of experiments in a high-throughput manner, rapidly screening different catalysts, reagents, and reaction conditions. By integrating the synthesis of this compound and its derivatives into such automated workflows, the discovery of new applications and the optimization of existing processes can be significantly expedited. acs.org
The convergence of flow chemistry, automation, and data-driven approaches will undoubtedly play a pivotal role in realizing the full potential of this compound as a versatile and valuable chemical building block.
Q & A
Q. What statistical approaches are suitable for analyzing reproducibility issues in catalytic applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
